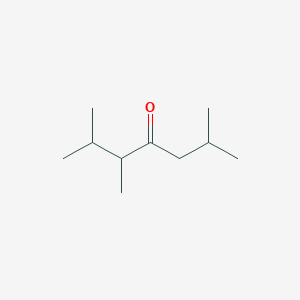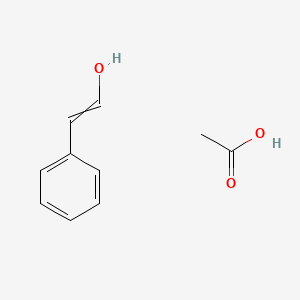
Acetic acid--2-phenylethen-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-phenylethenol, also known as 2-phenylethyl acetate, is an organic compound with the molecular formula C10H12O2. It is an ester formed from acetic acid and 2-phenylethanol. This compound is known for its pleasant floral fragrance, making it a common ingredient in perfumes and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-phenylethyl acetate can be synthesized through the esterification of 2-phenylethanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:
C6H5CH2CH2OH+CH3COOH→C6H5CH2CH2OCOCH3+H2O
In industrial settings, reactive distillation is often employed to produce 2-phenylethyl acetate. This method combines the reaction and separation processes in a single unit, enhancing efficiency and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-phenylethyl acetate undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed by the esterification of 2-phenylethanol with acetic acid.
Hydrolysis: It can be hydrolyzed back to 2-phenylethanol and acetic acid in the presence of a strong acid or base.
Oxidation: The phenyl group can undergo oxidation reactions, although these are less common for the ester itself.
Common Reagents and Conditions
Esterification: Acetic acid and sulfuric acid as a catalyst.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Hydrolysis: 2-phenylethanol and acetic acid.
Oxidation: Products depend on the specific conditions and reagents used but may include phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-phenylethyl acetate has several applications in scientific research and industry:
Chemistry: Used as a reagent and solvent in organic synthesis.
Biology: Studied for its antimicrobial properties, particularly against fungi.
Medicine: Investigated for potential therapeutic uses due to its antimicrobial activity.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The antimicrobial activity of 2-phenylethyl acetate is primarily due to its ability to disrupt microbial cell membranes. It targets the mitochondria and nucleus of fungal cells, leading to cell death. The compound also interferes with various metabolic pathways, including protein processing and fatty acid metabolism .
Vergleich Mit ähnlichen Verbindungen
2-phenylethyl acetate is similar to other esters like ethyl acetate and benzyl acetate. its unique floral fragrance sets it apart, making it particularly valuable in the fragrance industry. Other similar compounds include:
Ethyl acetate: Commonly used as a solvent in nail polish removers.
Benzyl acetate: Known for its jasmine-like aroma and used in perfumes and flavorings.
Eigenschaften
CAS-Nummer |
1566-65-0 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
acetic acid;2-phenylethenol |
InChI |
InChI=1S/C8H8O.C2H4O2/c9-7-6-8-4-2-1-3-5-8;1-2(3)4/h1-7,9H;1H3,(H,3,4) |
InChI-Schlüssel |
FVQRWZSKSKLKBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)C=CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


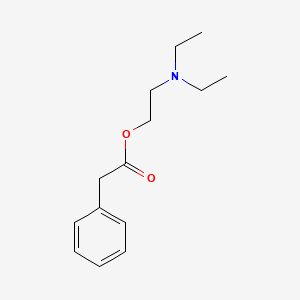
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
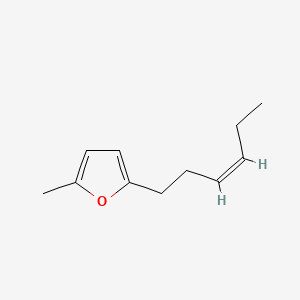
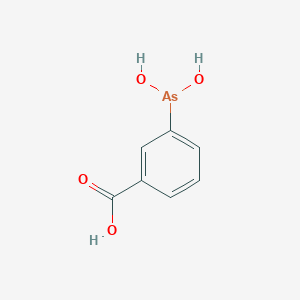
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
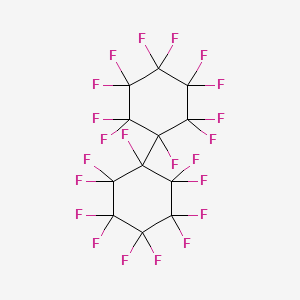
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
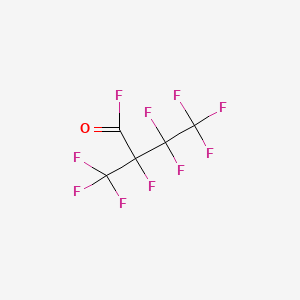


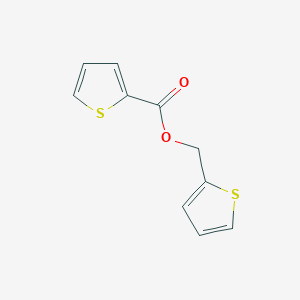
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
